

4-Pentylphenol-d5 physical characteristics for research

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4-Pentylphenol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics, synthesis, and analytical applications of **4-Pentylphenol-d5**. This deuterated analog of 4-pentylphenol serves as a valuable tool in various research fields, particularly in metabolic studies, quantitative analysis, and as an internal standard in mass spectrometry-based assays. Its use allows for precise quantification and elucidation of the biological fate and environmental impact of 4-pentylphenols, a class of compounds recognized as endocrine disruptors.

Core Physical and Chemical Properties

The replacement of five hydrogen atoms with deuterium on the phenyl ring of 4-pentylphenol minimally alters its bulk physical properties, such as melting and boiling points, when compared to its non-deuterated counterpart. However, the increase in molecular weight is a key feature utilized in mass spectrometry. The properties of a commercially available deuterated 4-pentylphenol, 4-n-Pentylphenol-2,3,5,6-d4,OD, are presented below, alongside data for the non-deuterated 4-n-pentylphenol and 4-tert-pentylphenol for comparative purposes.

Table 1: Physical and Chemical Properties of **4-Pentylphenol-d5** and Related Compounds



| Property | 4-n-Pentylphenol- 2,3,5,6-d4,OD | 4-n-Pentylphenol | 4-tert-Pentylphenol |
|-------------------|------------------------------------|------------------------|----------------------------------|
| Molecular Formula | C11H11D5O[1] | C11H16O[2] | C11H16O |
| Molecular Weight | 169.28 g/mol | 164.24 g/mol [2] | 164.24 g/mol |
| CAS Number | 126839-95-0[1] | 14938-35-3[2] | 80-46-6 |
| Appearance | Not specified | Solid[2] | Colorless needles or beige solid |
| Melting Point | Not specified | 22 °C | 94.7 °C |
| Boiling Point | Not specified | 250 °C | 255 °C |
| Density | Not specified | 0.960 g/mL at 20 °C[2] | Not specified |
| Isotopic Purity | 98 atom % D[3] | Not applicable | Not applicable |

Experimental Protocols Synthesis of 4-Pentylphenol-d5

The synthesis of **4-Pentylphenol-d5**, specifically with deuterium atoms on the aromatic ring, can be achieved through hydrogen-deuterium (H-D) exchange reactions. Acid-catalyzed exchange is a common and effective method.

Protocol: Acid-Catalyzed Deuteration of 4-Pentylphenol

Objective: To replace the aromatic protons of 4-pentylphenol with deuterium.

Materials:

- 4-n-Pentylphenol
- Deuterium oxide (D₂O, 99.8 atom % D)
- Deuterium chloride (DCI, 35 wt. % in D2O) or a solid acid catalyst like Amberlyst-15
- Anhydrous sodium sulfate or magnesium sulfate



- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-n-pentylphenol in an excess of deuterium oxide.
- Catalyst Addition:
 - For DCl catalysis: Carefully add deuterium chloride to the mixture to catalyze the exchange reaction.
 - For solid acid catalysis: Add a catalytic amount of pre-dried Amberlyst-15 resin.
- Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-24 hours). The progress of the deuteration can be monitored by taking small aliquots, extracting the product, and analyzing by ¹H NMR to observe the disappearance of the aromatic proton signals.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a solid catalyst was used, filter it off.
 - Extract the deuterated product with an organic solvent (e.g., diethyl ether).
 - Wash the organic layer with a small amount of D₂O to remove any residual DCI.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
 4-Pentylphenol-d5.
- Purification: The crude product can be further purified by column chromatography on silica gel if necessary.



Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR,
 ¹³C NMR, and mass spectrometry.

Quantitative Analysis using 4-Pentylphenol-d5 as an Internal Standard

4-Pentylphenol-d5 is an ideal internal standard for the quantification of 4-pentylphenol in various matrices (e.g., environmental samples, biological fluids) by isotope dilution mass spectrometry (IDMS).

Protocol: Quantification of 4-Pentylphenol in Water by LC-MS/MS

Objective: To accurately quantify the concentration of 4-pentylphenol in a water sample.

Materials and Instrumentation:

- Water sample
- 4-Pentylphenol-d5 internal standard solution of known concentration
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

- Sample Preparation:
 - To a known volume of the water sample, add a precise amount of the 4-Pentylphenol-d5 internal standard solution.
 - Acidify the sample with formic acid to a pH of approximately 3.
- Solid-Phase Extraction (SPE):



- Condition the SPE cartridge with methanol followed by acidified water.
- Load the sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

LC-MS/MS Analysis:

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
- Inject the reconstituted sample into the LC-MS/MS system.
- Liquid Chromatography: Separate the analyte and internal standard from other matrix components using a suitable C18 column and a gradient of water and methanol/acetonitrile with a small percentage of formic acid.
- Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both 4-pentylphenol and 4-Pentylphenol-d5.

Quantification:

- Create a calibration curve by analyzing a series of standards containing known concentrations of 4-pentylphenol and a constant concentration of 4-Pentylphenol-d5.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- Determine the concentration of 4-pentylphenol in the unknown sample by interpolating its peak area ratio on the calibration curve.

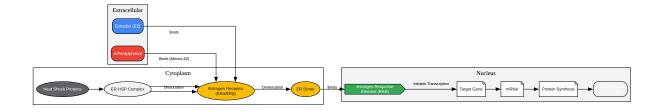
Signaling Pathway Disruption by 4-Pentylphenol



4-Pentylphenol, as an endocrine-disrupting chemical (EDC), can interfere with normal hormonal signaling, primarily by interacting with estrogen receptors. This can occur through both classical nuclear receptor pathways and non-genomic pathways involving membrane-associated receptors.

Estrogen Receptor Signaling Pathway Disruption

4-Alkylphenols can mimic the action of estradiol (E2) by binding to the nuclear estrogen receptors (ER α and ER β). This binding can lead to the activation or inhibition of gene transcription, disrupting normal cellular processes.



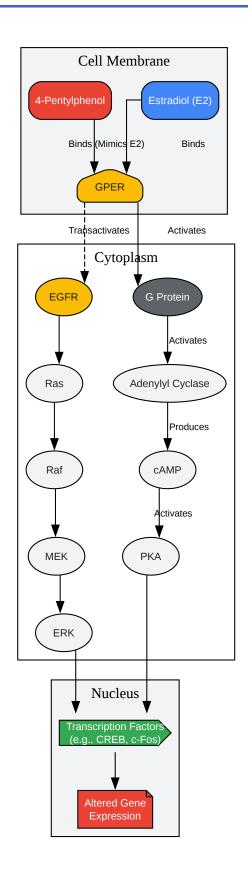
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Caption: Disruption of the classical estrogen receptor signaling pathway by 4-Pentylphenol.

Non-Genomic Signaling Disruption via GPER

In addition to nuclear receptors, alkylphenols can exert rapid, non-genomic effects by activating the G protein-coupled estrogen receptor 1 (GPER), which is located on the cell membrane. This can trigger downstream signaling cascades, such as the MAPK/ERK pathway.[4][5]





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Caption: Non-genomic signaling disruption by 4-Pentylphenol via the GPER pathway.



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